molecular formula C13H17F3N2O3 B6646366 N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide

N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide

Numéro de catalogue B6646366
Poids moléculaire: 306.28 g/mol
Clé InChI: PMXRSBGFTRGFFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide, also known as 3,3,5-trimethylcyclohexyl 4-(2,6-dioxopiperidin-3-yl)phenylacetate, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the proteasome, a cellular complex responsible for degrading proteins. The inhibition of the proteasome by this compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying cellular processes.

Mécanisme D'action

The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide involves the inhibition of the proteasome. The proteasome is a complex cellular machinery responsible for the degradation of proteins. Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which in turn leads to the activation of various signaling pathways that ultimately result in the observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide are diverse and depend on the specific cellular context. In general, inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which can lead to the activation of various signaling pathways. These signaling pathways can ultimately result in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide in lab experiments is its ability to selectively inhibit the proteasome. This allows researchers to study the specific effects of proteasome inhibition on cellular processes. However, a limitation of this compound is that it can have off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research involving N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide. One potential direction is to investigate its effects on specific signaling pathways and cellular processes. Another potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer. Additionally, further research is needed to understand the off-target effects of this compound and how they may impact experimental results.

Méthodes De Synthèse

The synthesis of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide is a complex process that involves several steps. The starting materials for the synthesis are N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamidehylcyclohexylamine and 4-(2,6-dioxopiperidin-3-yl)phenylacetic acid. These two compounds are reacted together in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

Applications De Recherche Scientifique

N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide has been extensively used in scientific research for its ability to inhibit the proteasome. The proteasome is a complex cellular machinery responsible for the degradation of proteins. Inhibition of the proteasome by this compound has been shown to have a wide range of effects on cellular processes, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Propriétés

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3/c14-13(15,16)8-3-1-2-7(6-8)11(20)17-9-4-5-10(19)18-12(9)21/h7-9H,1-6H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXRSBGFTRGFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.